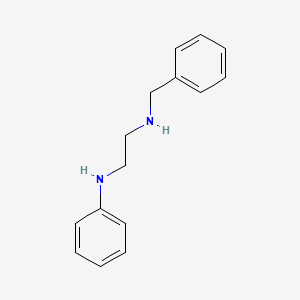

N-benzyl-N'-phenylethane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N'-phenylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-3-7-14(8-4-1)13-16-11-12-17-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVAATPZPVIWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415436 | |

| Record name | N-benzyl-N'-phenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58077-34-2 | |

| Record name | N-benzyl-N'-phenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Benzyl N Phenylethane 1,2 Diamine and Its Analogues

Established Synthetic Routes to N,N'-Disubstituted Ethane-1,2-diamines

The construction of the N,N'-disubstituted ethane-1,2-diamine framework can be achieved through several reliable and well-documented chemical transformations. These methods are often versatile, allowing for the introduction of a wide range of substituents on the nitrogen atoms.

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds, making it a cornerstone in the synthesis of substituted amines. masterorganicchemistry.com The process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org This method effectively avoids the over-alkylation issues often encountered in direct alkylation with alkyl halides. masterorganicchemistry.com

For the synthesis of N-benzyl-N'-phenylethane-1,2-diamine, a sequential reductive amination approach can be envisioned. For instance, N-phenylethane-1,2-diamine can be reacted with benzaldehyde (B42025) to form an imine intermediate, which is subsequently reduced to the final product. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com NaBH₃CN is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is also a viable reduction method. google.com

| Reducing Agent | Typical Substrates | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones, Imines | Common, inexpensive, requires stepwise procedure for reductive amination. |

| Sodium Cyanoborohydride (NaBH₃CN) | Imines, Enamines | Mild, selectively reduces imines in the presence of carbonyls, allows for one-pot reactions. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Imines, Enamines | Mild, non-toxic alternative to NaBH₃CN, effective for a wide range of substrates. |

| Hydrogen (H₂) with Metal Catalyst (e.g., Pd/C, Pt/C) | Imines, Alkenes, Alkynes | Clean workup, can be performed at atmospheric pressure, avoids hydride reagents. google.com |

Nucleophilic substitution is a fundamental reaction in organic chemistry for forming C-N bonds. In the context of diamine synthesis, this typically involves the reaction of an amine with an alkyl halide. To synthesize this compound, one could start with ethylenediamine (B42938) and perform a sequential N-alkylation and N-arylation. For example, ethylenediamine can first be reacted with benzyl (B1604629) chloride to form N-benzylethane-1,2-diamine, followed by a second reaction with a phenylating agent.

Alternatively, a common industrial method for producing simple ethylenediamines involves reacting 1,2-dichloroethane (B1671644) with ammonia. A similar principle can be applied, where 1,2-dichloroethane is reacted with a mixture of aniline (B41778) and benzylamine (B48309). However, this approach often leads to a complex mixture of products, including mono- and di-substituted compounds, as well as products of multiple alkylations, necessitating careful control of reaction conditions and purification steps. A more controlled synthesis would involve the reaction of N-phenylethane-1,2-diamine with benzyl chloride, or N-benzylethane-1,2-diamine with an activated phenyl halide.

| Amine Substrate | Electrophile | Potential Product | Challenges |

|---|---|---|---|

| Ethane-1,2-diamine | Benzyl chloride, then Phenylating Agent | This compound | Control of selectivity, potential for over-alkylation. |

| N-phenylethane-1,2-diamine | Benzyl chloride | This compound | Requires synthesis of the monosubstituted starting material. |

| Aniline + Benzylamine | 1,2-dichloroethane | This compound | Formation of multiple byproducts, difficult purification. |

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste and saving time. Recent advancements have demonstrated the utility of these approaches for synthesizing diamine derivatives. For example, a visible-light-induced, three-component reaction involving an N-arylglycine ester, an aniline, and a styryl derivative can produce substituted 1,2-diamines. rsc.org This photoredox-catalyzed reaction proceeds under mild conditions and offers a novel route to complex diamine structures. rsc.org

Another one-pot strategy could involve the rhodium-catalyzed aziridination of an alkene, followed by in-situ ring-opening of the aziridine (B145994) intermediate with an amine nucleophile to yield the desired 1,2-diamine. organic-chemistry.org Such methods provide rapid access to vicinal diamines with good regioselectivity. organic-chemistry.org These advanced strategies highlight the ongoing development of efficient and atom-economical routes to valuable diamine scaffolds.

Asymmetric Synthesis of Chiral this compound Derivatives

Chiral 1,2-diamines are of paramount importance in asymmetric synthesis, where they are frequently used as chiral ligands for transition metal catalysts or as organocatalysts. Consequently, the development of stereoselective methods to access enantiomerically pure this compound derivatives is a key research objective.

The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing enantiomerically enriched amines. nih.govchinesechemsoc.org This approach has been successfully industrialized for the large-scale production of certain chiral compounds. The key to this method is the use of a chiral transition metal catalyst, typically based on iridium, rhodium, or ruthenium, which can differentiate between the two faces of the imine C=N double bond. acs.org

To synthesize a chiral derivative of this compound, a suitable di-imine precursor could be subjected to asymmetric hydrogenation. The development of new chiral phosphorus ligands and N-heterocyclic carbene ligands has significantly advanced the field, leading to catalysts with high activity and enantioselectivity for a broad range of imine substrates. nih.govacs.org For instance, iridium complexes containing diamine ligands, in combination with a chiral phosphoric acid, have been shown to be highly effective catalysts for the asymmetric hydrogenation of N-aryl imines. nih.govacs.org

| Metal Center | Typical Chiral Ligand Type | Substrate Class | Reported Enantioselectivity |

|---|---|---|---|

| Iridium (Ir) | Diamine, Phosphine-Amine, (S,S)-f-Binaphane | N-Aryl and N-Alkyl Imines | High (up to 98% ee). nih.gov |

| Ruthenium (Ru) | Diphosphine/Diamine complexes | Ketones and Imines | Moderate to High. |

| Rhodium (Rh) | Chiral Diphosphines (e.g., BINAP) | Imines, Enamines | High. |

| Manganese (Mn) | Facially coordinating P,N,N ligand | In situ generated Imines | High enantioselectivity reported for amino-indane derivatives. rsc.org |

The use of a chiral auxiliary is a classical yet powerful strategy for controlling stereochemistry. In this method, a chiral molecule is temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. sci-hub.se

For the synthesis of chiral this compound, a chiral auxiliary such as (R)-α-methylphenethylamine could be employed. google.com This auxiliary can be reacted with a suitable precursor to form a diastereomeric intermediate. Subsequent reactions, such as benzylation or phenylation, would proceed with facial selectivity controlled by the chiral auxiliary. For example, diastereoselective addition of nucleophiles to imines derived from 1-phenylethylamine (B125046) is a well-established method where the auxiliary directs the attack to be anti to its phenyl group. sci-hub.se The final step involves the cleavage of the auxiliary, often by hydrogenolysis, to release the enantiomerically enriched target diamine. sci-hub.se This strategy has been successfully applied to the synthesis of various chiral amines and their derivatives. google.com

Stereocontrolled Amine Alkylation Methods

The synthesis of chiral, unsymmetrically substituted vicinal diamines such as this compound is a significant challenge in synthetic chemistry. Stereocontrolled methods are essential for producing enantiomerically pure compounds, which are often crucial for biological applications and asymmetric catalysis. Key strategies include asymmetric reductive amination and the use of chiral auxiliaries.

Asymmetric reductive amination is a powerful, atom-economical method for creating chiral amines directly from prochiral ketones. researchgate.netacs.org This approach can be adapted for the synthesis of unsymmetrical diamines by reacting a suitable keto-amine precursor with an amine and a reducing agent in the presence of a chiral catalyst. researchgate.net For instance, a ruthenium-based catalyst paired with a chiral phosphine (B1218219) ligand (like TunePhos) has been effective in the direct reductive amination of alkyl aryl ketones, achieving high enantioselectivity. acs.org Another advanced strategy is the Dynamic Kinetic Asymmetric Transformation (DYKAT), which can convert a racemic starting material into a single enantiomer of the product. nih.govacs.org This has been successfully applied to the synthesis of vicinal diamines from racemic nitroepoxides and chiral primary amines in a one-pot process. nih.govacs.org

Chiral auxiliaries offer a classical yet reliable method for inducing stereoselectivity. An auxiliary, such as (R)-N-benzyl-1-phenylethanamine, can be reacted with precursors to form diastereomeric intermediates that can be separated. google.comsci-hub.se Subsequent cleavage of the auxiliary group yields the desired enantiomerically enriched diamine. For example, diastereomerically pure N-benzyl-N-(1-phenylethyl)-arylsulfinamides have been prepared by spontaneous crystallization, demonstrating how a chiral benzylamine auxiliary can effectively control stereochemistry.

The table below summarizes various stereocontrolled approaches applicable to the synthesis of chiral 1,2-diamines.

| Methodology | Key Reagents/Catalysts | Typical Substrates | Key Features | Reference(s) |

| Asymmetric Reductive Amination (ARA) | Ru/Chiral Phosphine Ligands (e.g., TunePhos), H₂ | Alkyl aryl ketones, Ammonium (B1175870) salts | Direct conversion of ketones to chiral primary amines; high atom economy. | researchgate.netacs.org |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Chiral primary amines, Reducing agent | Racemic nitroepoxides | One-pot synthesis from racemic precursors to a single enantiomer product. | nih.govacs.org |

| Chiral Auxiliary-Mediated Synthesis | (R)- or (S)-1-Phenylethylamine derivatives | Imines, Keto-precursors | Formation of separable diastereomers; reliable control of stereochemistry. | google.comsci-hub.se |

| Sequential Pd and Rh Catalysis | Pd₂(dba)₃, Chiral Ligands, Rh₂(esp)₂ | Allylic carbonates, Sulfamate nucleophiles | Sequential asymmetric allylic amination and aziridination to form complex diamines. nih.gov | nih.gov |

Derivatization and Functionalization Strategies

The this compound scaffold, with its two distinct secondary amine groups, provides a versatile platform for further chemical modification. These derivatizations are crucial for tuning the molecule's properties for applications in catalysis, coordination chemistry, and drug discovery.

Modification at Amine Nitrogen Centers

The secondary amine nitrogens in this compound are nucleophilic and can undergo a variety of chemical transformations. Selective N-alkylation or N-acylation allows for the introduction of new functional groups. Achieving selectivity between the two non-equivalent nitrogen atoms can be challenging but may be controlled by steric hindrance or by using protecting group strategies. For instance, one amine could be temporarily protected with a group like tert-butyloxycarbonyl (Boc) to allow for selective modification of the other nitrogen. karazin.ua Reactions such as further benzylation, alkylation with various alkyl halides, or acylation with acyl chlorides can be employed to create more complex, polysubstituted diamine structures. nih.gov

Introduction of Diverse Pendant Arms for Ligand Design

Ethylenediamine derivatives are foundational scaffolds in coordination chemistry, and the introduction of pendant arms containing additional donor atoms can transform a simple diamine into a powerful polydentate ligand. nih.gov By reacting this compound with appropriate reagents, chelating arms can be attached to the nitrogen atoms. For example, alkylation with ethyl bromoacetate (B1195939) followed by hydrolysis would introduce carboxylic acid functionalities, creating an aminopolycarboxylate ligand. Similarly, introducing pyridyl, imidazolyl, or hydroxyl groups through N-alkylation can generate ligands with varying coordination preferences and electronic properties, suitable for stabilizing a wide range of metal ions. These tailored ligands are instrumental in developing catalysts for asymmetric synthesis and novel metal-organic frameworks.

Formation of Macrocyclic and Heterocyclic Frameworks

Vicinal diamines are key precursors for the synthesis of nitrogen-containing heterocycles. nih.gov this compound can serve as a building block for six-membered rings like piperazines and their derivatives through condensation with 1,2-dielectrophiles. organic-chemistry.orgnih.gov For example, reaction with a propargyl unit catalyzed by palladium can lead to highly substituted piperazines. organic-chemistry.org

Furthermore, the diamine can be incorporated into larger macrocyclic structures. Macrocyclization reactions, typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, can be used to synthesize macrocycles like cyclams or other complex polyaza macrocycles. uni-kiel.desemanticscholar.org These reactions often involve the condensation of the diamine with long-chain dialdehydes, dihalides, or diacyl chlorides to form the macrocyclic framework. Such macrocycles are of great interest for their ability to encapsulate metal ions and act as catalysts or therapeutic agents.

Sustainable Synthesis and Process Intensification

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. For the synthesis of this compound and its derivatives, sustainable methods such as solvent-free and microwave-assisted protocols offer significant advantages over traditional techniques.

Solvent-Free and Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for process intensification, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. nih.gov The N-alkylation of amines, a key step in the synthesis of the title compound, is particularly amenable to microwave irradiation. semanticscholar.org Reactions can be carried out under solvent-free ("dry media") conditions, where the reactants are adsorbed onto a solid support like alumina-supported potassium carbonate. tandfonline.commdpi.com This approach minimizes waste by eliminating the need for bulk solvents and often simplifies product purification.

The table below compares a conventional N-alkylation reaction with a microwave-assisted, solvent-free protocol, illustrating the typical improvements achieved.

| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) | Reference(s) |

| Reaction Time | Several hours to days | Minutes (e.g., 2-10 min) | tandfonline.commdpi.comorganic-chemistry.org |

| Solvent | Typically requires organic solvents (e.g., DMF, Acetonitrile) | None or minimal (few drops) | nih.govmdpi.com |

| Energy Consumption | High (prolonged heating) | Low (short irradiation times) | semanticscholar.org |

| Yield | Moderate to good | Often higher due to reduced side reactions | nih.govorganic-chemistry.org |

| Work-up | Often requires extraction and extensive purification | Simpler, often involves filtration and evaporation | mdpi.com |

These green chemistry approaches are highly applicable to the synthesis and derivatization of this compound, offering a more efficient and environmentally responsible pathway to this valuable chemical scaffold. nih.gov

Catalyst Efficiency and Atom Economy in Diamine Production

The industrial synthesis of specialized chemical compounds such as this compound and its analogues is increasingly governed by the principles of green chemistry. Central to this approach are the concepts of catalyst efficiency and atom economy, which aim to maximize the conversion of raw materials into desired products while minimizing waste and energy consumption. The development of sophisticated catalytic systems for diamine production exemplifies this shift towards more sustainable and economically viable chemical manufacturing.

Catalyst Efficiency in Diamine Synthesis

The efficiency of a catalyst is a critical factor in the synthesis of complex amines. High efficiency is characterized by high product yields, mild reaction conditions, low catalyst loading, and high turnover numbers (TON), which represents the number of substrate molecules converted per molecule of catalyst. For the synthesis of this compound, a primary method is catalytic reductive amination or the related process of catalytic transfer hydrogenation (CTH). rsc.org These methods are favored because they often combine carbonyl compounds and amines directly to form the target diamine in a single step. jocpr.com

Modern catalysis for this class of reaction heavily relies on transition metal complexes, particularly those of iridium (Ir), ruthenium (Ru), and palladium (Pd). rsc.orgmdpi.com These catalysts are prized for their high activity and selectivity, which helps prevent common side reactions such as the over-alkylation of the amine or the simple reduction of the carbonyl starting material to an alcohol. rsc.org

Iridium-based Catalysts: Iridium complexes, such as CpIr(III) compounds (where Cp is pentamethylcyclopentadienyl), are highly effective for transfer hydrogenation. acs.orgacs.org These reactions typically use formic acid or its salts (like ammonium formate) as a hydrogen source, which is safer and easier to handle than high-pressure hydrogen gas. kanto.co.jp The ligand structure attached to the iridium center is crucial for its performance. For instance, catalysts with quinolinol ligands (Ir-QN series) or picolinamide (B142947) ligands (Ir-PA series) have been developed to optimize reactivity for different substrates. For the synthesis of sterically hindered secondary amines, catalysts like Ir-PA2 and Ir-PA3 have shown higher reactivity than their analogues. kanto.co.jp Research into polymeric chiral diamine ligands for iridium catalysts has demonstrated the potential for exceptionally low catalyst loadings (e.g., 0.05 mol%) and high total turnover numbers, reaching up to 12,000 over several cycles. nih.gov

Ruthenium-based Catalysts: Ruthenium complexes, often featuring a p-cymene (B1678584) ligand, are also powerful catalysts for transfer hydrogenation. mdpi.com They can effectively catalyze the reduction of imines, the key intermediate in reductive amination, to form the desired amine product. The efficiency of these catalysts is typically optimized by screening reaction conditions, including the choice of base and solvent, with 2-propanol often serving as both the solvent and hydrogen donor. mdpi.com

The table below summarizes findings from research on catalytic systems relevant to the production of N,N'-disubstituted diamines, illustrating the performance of various noble metal catalysts.

| Catalyst Type | Hydrogen Source | Typical Substrates | Key Findings & Efficiency Metrics | Reference |

|---|---|---|---|---|

| Iridium Cp*Ir(III) Complexes | Formic Acid (HCOOH) | Ketones, Aldehydes, N-Heteroarenes | Excellent yields under mild conditions (40-80°C). Ligand choice (e.g., picolinamide) is critical for optimizing yield and minimizing by-products for specific substrates. | acs.orgkanto.co.jp |

| Ruthenium(II) p-Cymene Complexes | 2-Propanol | Aromatic Ketones (e.g., Acetophenone) | Quantitative conversion with low catalyst loading (0.25 mol%). Base (e.g., KOH) is crucial for catalytic activity. | mdpi.com |

| Iridium-Polymeric Diamine Complexes | Formic Acid/Triethylamine | Functionalized Ketones | Exceptionally high total Turnover Numbers (TONs) up to 12,000. Allows for very low catalyst loading (0.05 mol%) and catalyst recycling. | nih.gov |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Aldehydes, Amines | Effective for direct reductive amination, but can require high pressure and may have lower selectivity compared to homogeneous catalysts. | google.com |

Atom Economy in Diamine Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com It is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.com

Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful as they are designed to convert the maximum mass of reactants into product. rsc.org

The synthesis of this compound can be designed to be highly atom-economical. A prime example is the direct reductive amination of benzaldehyde with N-phenylethane-1,2-diamine. In this one-pot reaction, the reactants combine to form an imine intermediate, which is then reduced in situ to the final product. When using a catalytic hydrogen source like H₂, the only theoretical byproduct is water.

The calculation for the atom economy of this ideal synthesis is detailed in the table below.

| Component | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Reactants | ||

| N-phenylethane-1,2-diamine | C₈H₁₂N₂ | 136.19 |

| Benzaldehyde | C₇H₆O | 106.12 |

| Hydrogen (Catalytic) | H₂ | 2.02 |

| Total Reactant Mass | 244.33 | |

| Products | ||

| This compound (Desired) | C₁₅H₁₈N₂ | 226.32 |

| Water (Byproduct) | H₂O | 18.01 |

| Total Product Mass | 244.33 | |

| Atom Economy Calculation | ||

| (226.32 / 244.33) x 100 = | 92.6% |

This theoretical atom economy of 92.6% is very high, indicating an efficient and low-waste process. This contrasts sharply with multi-step synthetic routes that may involve protecting groups or stoichiometric reagents, which generate significant waste and thus have a much lower atom economy. By focusing on catalytic, one-pot addition reactions, the production of this compound can align closely with the goals of sustainable chemistry. jocpr.comrsc.org

Coordination Chemistry of N Benzyl N Phenylethane 1,2 Diamine and Its Complexes

Ligand Design Principles and Coordination Modes

Bidentate N-Donor Ligand Characteristics

N-benzyl-N'-phenylethane-1,2-diamine functions as a classic bidentate N-donor ligand. This classification is defined by two key features:

Two Donor Atoms: The ligand possesses two nitrogen atoms, each with a lone pair of electrons available for donation to a metal center.

Chelation: The two nitrogen atoms are connected by a two-carbon (ethylene) backbone. Upon coordination to a single metal ion, this structure allows the ligand to form a stable five-membered ring. This phenomenon, known as the chelate effect, results in complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate ligands.

The fundamental structure is based on ethylenediamine (B42938), a prototypical chelating agent that forms highly stable complexes. The N-benzyl and N'-phenyl substituents modify the steric and electronic properties of this basic framework.

Influence of Steric and Electronic Factors on Chelation

The coordination behavior of this compound is heavily influenced by the steric and electronic properties of its benzyl (B1604629) and phenyl substituents.

Electronic Factors: The nitrogen atoms in the diamine are the primary electron donors. Their basicity (and thus donor strength) is modulated by the attached groups. The ethyl backbone has an electron-donating inductive effect. The benzyl and phenyl groups, being aromatic, can have more complex effects but are generally considered to be weakly electron-withdrawing compared to simple alkyl groups, which can subtly tune the electron density at the metal center.

Rational Design of this compound Ligand Architectures

The specific, asymmetric design of this compound—with a benzyl group on one nitrogen and a phenyl group on the other—is a deliberate architectural choice aimed at achieving specific outcomes in coordination chemistry. Chiral diamines are pivotal in the development of catalysts for asymmetric synthesis nih.govchemrxiv.orgrsc.org.

Key motivations for this design include:

Creation of a Chiral Environment: As the ligand is inherently chiral (assuming the phenyl group is not directly attached to the nitrogen of the diamine backbone but rather via a methylene (B1212753) bridge like benzyl, or if one of the backbone carbons is substituted), it will create a chiral coordination sphere around the metal ion. This is crucial for applications in asymmetric catalysis, where the catalyst must differentiate between enantiomeric transition states to produce a single enantiomer of the product acs.org.

Stereochemical Control: The distinct steric profiles of the benzyl and phenyl groups can be used to control the stereochemistry of the resulting metal complex. This can lead to the selective formation of one diastereomer over others, which is a key challenge in supramolecular and coordination chemistry rsc.org.

Tuning Reactivity: The combination of steric bulk and modified electronic properties can fine-tune the reactivity of the metal center. For example, the ligand can create a specific "pocket" that influences substrate binding and subsequent catalytic transformation.

Synthesis and Structural Elucidation of Metal Complexes

Synthesis of Transition Metal Complexes (e.g., Cu, Zn, Ni, Co, Fe, Rh, Ir)

Metal complexes of this compound and its analogues are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry are critical for isolating the desired product. While specific studies on this compound are limited, synthesis protocols for structurally similar ligands provide a clear blueprint.

For example, complexes of Cu(II), Ni(II), Zn(II), and Co(II) with the related N,N'-dibenzylethane-1,2-diamine have been prepared by reacting the ligand with the corresponding metal acetate (B1210297) salts in a methanol-water solution nih.gov. Platinum(II) complexes with N-benzylethylenediamine derivatives have been successfully synthesized by reacting the ligand with K₂[PtCl₄] researchgate.net. The synthesis of Rhodium(I) and Iridium(I) complexes often involves precursor complexes like [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂ rsc.orgnih.gov. Iron complexes with substituted ethylenediamines have also been synthesized, forming stable structures researchgate.netacs.org.

The general synthetic approach involves the following steps:

Dissolving the metal salt (e.g., chloride, acetate, or nitrate) in a solvent like ethanol, methanol, or water.

Adding a solution of the this compound ligand, often dropwise with stirring.

The reaction mixture may be heated or stirred at room temperature for a period ranging from hours to days.

The resulting metal complex, which may precipitate out of solution, is then isolated by filtration, washed, and dried. Recrystallization can be used for further purification.

| Metal Ion | Typical Precursor | Reaction Conditions | Resulting Complex Type (based on analogues) | Reference |

|---|---|---|---|---|

| Cu(II), Ni(II), Co(II), Zn(II) | M(OAc)₂·nH₂O | Methanol/Water, Reflux | [M(L)₂(OAc)₂] | nih.gov |

| Pt(II) | K₂[PtCl₄] | Water, Room Temperature | [Pt(L)Cl₂] | researchgate.net |

| Fe(III) | FeCl₃ | Various solvents | [Fe(L)Cl(H₂O)] or similar | researchgate.net |

| Rh(I), Ir(I) | [M(COD)Cl]₂ | Dichloromethane, Room Temperature | [M(L)(COD)]Cl | rsc.orgnih.gov |

Determination of Coordination Geometry and Stereochemistry

The coordination geometry and stereochemistry of metal complexes containing this compound are determined by the electronic configuration of the metal ion, the steric demands of the ligand, and the coordination number. Single-crystal X-ray diffraction is the definitive method for structural elucidation.

Coordination Geometry:

Octahedral: For metals like Ni(II), Co(II), Fe(III), Rh(III), and Ir(III), a six-coordinate octahedral or distorted octahedral geometry is common. In studies of the analogous N,N'-dibenzylethane-1,2-diamine, Ni(II) forms a regular octahedral complex, while the Cu(II) complex exhibits an elongated octahedral geometry due to the Jahn-Teller effect nih.gov.

Square Planar: Four-coordinate d⁸ metals like Pt(II) typically adopt a square planar geometry mdpi.com.

Tetrahedral: Four-coordinate d¹⁰ metals such as Zn(II) generally favor a tetrahedral geometry.

Stereochemistry: The use of an asymmetric, C₁-symmetric ligand like this compound introduces significant stereochemical complexity.

Chelate Ring Conformation: The five-membered chelate ring is not planar and adopts a puckered conformation, described as either λ (lambda) or δ (delta) rsc.org.

Isomerism: In an octahedral complex with two such bidentate ligands, several diastereomers are possible (e.g., cis, trans isomers for the other two ligands). Furthermore, because the ligand itself is chiral, the resulting complexes will be optically active, existing as pairs of enantiomers (Δ and Λ configurations at the metal center) rsc.org. The specific combination of the ligand's chirality and the metal center's configuration leads to a complex set of potential stereoisomers.

| Metal Ion | Typical d-electron count | Common Coordination Geometry | Key Structural Features (based on analogues) | Reference |

|---|---|---|---|---|

| Cu(II) | d⁹ | Distorted Octahedral | Jahn-Teller elongation observed. | nih.gov |

| Ni(II) | d⁸ | Octahedral | Often forms regular octahedral structures. | nih.govrsc.org |

| Co(II)/Co(III) | d⁷/d⁶ | Octahedral | Forms stable, often inert, octahedral complexes. | nih.gov |

| Pt(II) | d⁸ | Square Planar | Typical for Pt(II) with diamine ligands. | researchgate.netmdpi.com |

| Rh(III), Ir(III) | d⁶ | Octahedral | Forms kinetically inert octahedral complexes. | acs.org |

Metal-Ligand Stoichiometry and Solution Stability Constants

Determining the metal-to-ligand ratio (stoichiometry) is fundamental to understanding coordination complexes. For N-substituted ethylenediamines, the stoichiometry often depends on the metal ion, the counter-anions, and the steric bulk of the substituents on the nitrogen atoms.

Research on the related ligand N,N'-dibenzylethane-1,2-diamine , which features two benzyl groups instead of one benzyl and one phenyl group, provides insight into potential stoichiometries. In a study involving transition metals, complexes with the general formula ML₂(OAc)₂·2H₂O were synthesized, where M represents Cu(II), Ni(II), Zn(II), or Co(II), and L is the N,N'-dibenzylethane-1,2-diamine ligand. nih.gov This indicates a 1:2 metal-to-ligand stoichiometry, resulting in an octahedral coordination environment around the metal center. nih.gov Similarly, platinum(II) complexes with various N-benzylethylenediamine analogs have been prepared, further demonstrating the versatility of this class of ligands in forming stable coordination compounds. researchgate.net

Currently, there is no specific data available in the reviewed literature regarding the solution stability constants for metal complexes of this compound. Stability constants provide crucial information about the equilibrium and concentration of complexes in solution. scispace.com

Table 1: Stoichiometry of Metal Complexes with a Structurally Similar Ligand Data based on complexes with N,N'-dibenzylethane-1,2-diamine (L). nih.gov

| Metal Ion (M) | Complex Formula | Metal-Ligand Stoichiometry |

| Copper (II) | CuL₂(OAc)₂·2H₂O | 1:2 |

| Nickel (II) | NiL₂(OAc)₂·2H₂O | 1:2 |

| Zinc (II) | ZnL₂(OAc)₂·2H₂O | 1:2 |

| Cobalt (II) | CoL₂(OAc)₂·2H₂O | 1:2 |

Supramolecular Assembly and Intermolecular Interactions in Coordination Complexes

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions are critical in stabilizing the crystal structures of metal complexes. nih.govnih.gov These interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions, dictate the packing of molecules in the solid state. rsc.orgnih.gov

Studies on complexes of related ligands provide excellent examples of these principles. In the crystal structure of a mercury(II) complex with N-benzyl-N,N,N-trimethylethane-1,2-diamine , the individual molecular adducts are linked by C—H···Cl interactions, forming a zigzag chain. researchgate.net Similarly, the dichloride salt of this same ligand demonstrates a three-dimensional network generated by numerous weak C—H···Cl interactions, alongside stronger N—H···Cl hydrogen bonds that link cations and anions into ion-triplets. researchgate.net The presence of aromatic rings in this compound suggests that π-π stacking and C-H···π interactions would also be significant contributors to the supramolecular assembly of its metal complexes. researchgate.net

Crystal Engineering and Self-Assembly Processes

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, relying on the control of intermolecular interactions. researchgate.net The self-assembly of coordination complexes into predictable, extended networks is a primary goal of this field.

The ability of N-substituted diamine ligands to form directional interactions makes them valuable components in crystal engineering. For instance, the mercury(II) complex of N-benzyl-N,N,N-trimethylethane-1,2-diamine self-assembles into a one-dimensional zigzag chain through specific C—H···Cl interactions. researchgate.net The formation of such well-defined supramolecular structures highlights how the ligand's structure can direct the assembly process. The interplay between the coordination bonds to the metal center and the weaker non-covalent interactions between complex units allows for the construction of organized crystalline materials. researchgate.netresearchgate.net

Table 2: Non-Covalent Interactions in a Related Diamine Compound Crystal Data based on (N-benzyl-N,N,N-trimethylethane-1,2-diaminium) dichloride. researchgate.net

| Interaction Type | Description | Resulting Structure |

| N—H···Cl | Hydrogen bonds linking cations to anions. | Formation of ion-triplets. |

| C—H···Cl | Numerous weak interactions linking the ion-triplets. | Generation of a 3D network. |

Dynamic Aspects of Coordination and Ligand Exchange Processes

The dynamic behavior of coordination complexes in solution, including changes in their three-dimensional structure (stereodynamics) and the exchange of ligands, is a key area of inorganic chemistry.

Stereodynamics of Chiral Metal Complexes

This compound is a chiral ligand, meaning it can exist in two mirror-image forms (enantiomers). When such a ligand coordinates to a metal center, it can induce chirality in the resulting complex, leading to the formation of diastereomers with distinct properties. The study of the interconversion between these forms and their conformational changes in solution is known as stereodynamics. However, specific studies on the stereodynamics of chiral metal complexes involving this compound were not found in the surveyed literature.

Ligand Reactivity and Transformation within the Coordination Sphere

Coordinating a ligand to a metal ion can alter the ligand's reactivity, sometimes enabling chemical transformations that are not possible for the free ligand. This can include oxidation, reduction, or reaction with other substrates. There is currently no available research detailing the reactivity or transformations of the this compound ligand once it is bound within the coordination sphere of a metal ion.

Catalytic Applications of N Benzyl N Phenylethane 1,2 Diamine Based Systems

Role in Other Organic TransformationsNo published data is available for N-benzyl-N'-phenylethane-1,2-diamine in the following transformations.

Transfer Hydrogenation and Hydrodeuteration

Transfer hydrogenation is a powerful technique for the reduction of unsaturated compounds, such as ketones, aldehydes, and imines, using a hydrogen donor molecule in the presence of a metal catalyst. Ruthenium complexes featuring chiral diamine ligands are among the most successful catalysts for asymmetric transfer hydrogenation, yielding chiral alcohols with high enantioselectivity.

Although specific studies detailing the use of this compound in transfer hydrogenation are not readily found, the structural similarity of this ligand to other well-studied N,N'-dialkylated ethylenediamine (B42938) derivatives suggests its potential utility. For a typical transfer hydrogenation of a ketone, a hypothetical catalytic system could involve an in situ-formed ruthenium complex of this compound. The reaction would likely employ isopropanol (B130326) as both the solvent and the hydrogen source, with a base such as potassium hydroxide (B78521) or sodium isopropoxide as a co-catalyst.

The proposed catalytic cycle would involve the formation of a ruthenium-hydride species, which then transfers the hydride to the carbonyl carbon of the ketone. The chirality of the resulting alcohol would be dictated by the stereochemistry of the diamine ligand.

Hydrodeuteration, the addition of deuterium (B1214612) across a double bond, can be achieved using similar catalytic systems with a deuterated hydrogen source, such as deuterated isopropanol (isopropanol-d8). This method is valuable for isotopic labeling studies. Again, while direct examples with this compound are not documented, the principles of transfer hydrogenation can be extended to this application.

Heterogeneous and Recyclable Catalytic Systems

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Immobilizing the catalyst on a solid support offers a practical solution, combining the high activity and selectivity of homogeneous catalysts with the ease of handling of heterogeneous catalysts.

Immobilization Strategies for Diamine Ligands

Several strategies can be envisioned for the immobilization of diamine ligands like this compound. These methods generally involve covalent attachment of the ligand to a solid support, such as silica (B1680970), polymers, or magnetic nanoparticles.

One common approach is to functionalize the diamine ligand with a reactive group, such as a siloxy ether or a vinyl group, which can then be co-polymerized or grafted onto the support. For instance, the phenyl or benzyl (B1604629) group of this compound could be modified with a trialkoxysilane moiety. This functionalized ligand could then be anchored to a silica surface through a condensation reaction.

Another strategy involves the use of polymers as supports. The ligand could be attached to a polymer backbone, such as polystyrene, through a suitable linker. Polymer-supported catalysts offer the advantage of being soluble in certain solvents, facilitating the reaction in a homogeneous phase, and then being precipitated out by changing the solvent for easy recovery.

Catalytic Activity and Stability of Supported Catalysts

The catalytic activity and stability of supported catalysts are crucial for their practical application. The immobilization process can sometimes influence the catalyst's performance. The nature of the support, the length and type of the linker, and the loading of the catalyst on the support can all affect the activity and selectivity.

In the context of a hypothetical immobilized this compound-based catalyst, one would expect it to exhibit good catalytic activity in transfer hydrogenation reactions. The recyclability of the catalyst would be a key advantage. After the reaction, the solid-supported catalyst could be easily separated by filtration, washed, and reused in subsequent reaction cycles.

The stability of the supported catalyst is another important factor. Leaching of the metal or the ligand from the support can lead to a decrease in catalytic activity over time. The choice of the immobilization strategy and the strength of the covalent linkage between the ligand and the support are critical in minimizing leaching and ensuring the long-term stability and reusability of the catalyst.

Advanced Characterization and Spectroscopic Investigations

X-ray Crystallography for Precise Molecular and Supramolecular Structures

X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a molecule, providing accurate data on bond lengths, bond angles, and torsional angles. While a crystal structure for the parent N-benzyl-N'-phenylethane-1,2-diamine is not prominently available, analysis of closely related structures provides significant insight into the expected molecular conformation and intermolecular interactions.

A relevant example is the crystal structure of N¹-benzyl-N¹,N²,N²-trimethylethane-1,2-diaminium dichloride. researchgate.net In this molecular salt, the conformation of the N—C—C—N bond is observed to be in an anti arrangement, with a torsion angle of 175.1(10)°. researchgate.net This extended conformation minimizes steric hindrance between the substituents on the nitrogen atoms. In the crystal lattice, cations and anions are linked by N—H⋯Cl hydrogen bonds. researchgate.net Furthermore, an extensive network of weaker C—H⋯Cl interactions helps to build the three-dimensional supramolecular assembly. researchgate.net This analysis suggests that the ethylenediamine (B42938) backbone of this compound is likely to adopt a similar extended, staggered conformation in the solid state to reduce steric strain.

Table 1: Crystallographic Data for the Related Compound N¹-benzyl-N¹,N²,N²-trimethylethane-1,2-diaminium dichloride researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₂₂N₂²⁺·2Cl⁻ |

| Molecular Weight ( g/mol ) | 265.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.6744 (7) |

| b (Å) | 22.384 (3) |

| c (Å) | 5.9991 (7) |

| β (°) | 105.372 (12) |

| Volume (ų) | 734.72 (16) |

| Z (molecules/unit cell) | 2 |

| Key Torsion Angle (N-C-C-N) | 175.1 (10)° |

This interactive table summarizes key crystal data, highlighting the structural parameters that define the molecule's solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. It provides information on the chemical environment of individual nuclei (¹H, ¹³C) and their connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl and benzyl (B1604629) groups, typically in the range of δ 6.5–7.5 ppm. rsc.orgrsc.org The benzylic methylene (B1212753) protons (–CH₂–Ph) would appear as a singlet or a multiplet around δ 4.3 ppm, while the protons of the ethylenediamine bridge (–CH₂–CH₂–) would resonate further upfield. rsc.org

The ¹³C NMR spectrum provides complementary information, with aromatic carbons appearing between δ 110–150 ppm and the aliphatic carbons of the benzyl and ethylenediamine moieties resonating in the δ 40–60 ppm region. rsc.orgmdpi.com

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are essential. ipb.pt

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, establishing the connectivity within the ethylenediamine bridge and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting the distinct fragments of the molecule, such as linking the benzylic protons to the carbons of the phenyl ring and the ethylenediamine bridge.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Fragments

| Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl Group (C₆H₅–N) | 6.6 – 7.2 | 112 – 148 |

| Benzyl Group (C₆H₅–CH₂) | 7.2 – 7.4 | 127 – 139 |

| Benzylic Methylene (–CH₂) | ~4.3 | ~48 |

| Ethylenediamine (–CH₂CH₂–) | 2.7 – 3.5 | 45 – 55 |

This interactive table outlines the typical chemical shift regions for the primary structural components of this compound, based on data from analogous compounds. rsc.orgrsc.org

The ethylenediamine backbone of this compound is conformationally flexible. Rotations around the C–C and C–N single bonds can lead to different spatial arrangements (rotamers or conformers). When the rate of interconversion between these conformers is on the NMR timescale, it can lead to broadened signals or the appearance of multiple sets of signals for a single compound.

Dynamic NMR (DNMR) involves recording NMR spectra at different temperatures to study these conformational changes. beilstein-journals.org At low temperatures, the interconversion can be slowed down, allowing for the observation of distinct signals for each conformer. As the temperature is raised, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature. researchgate.net By analyzing the spectra at different temperatures, it is possible to calculate the activation energy barriers (ΔG‡) for the conformational interchange, providing valuable thermodynamic data about the molecule's flexibility. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₅H₁₈N₂), the expected monoisotopic mass is 226.1470. HRMS analysis, typically using electrospray ionization (ESI), would confirm the presence of the protonated molecule [M+H]⁺ at m/z 227.1548. rsc.org The close agreement between the measured mass and the calculated mass for a given formula provides strong evidence for the compound's identity. raineslab.com

Table 3: Example HRMS Data for a Related Diamine Derivative rsc.org

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| N¹,N²,1-triphenylethane-1,2-diamine | C₂₀H₂₁N₂ | 289.1699 | 289.1696 |

| N²-(4-chlorophenyl)-N¹-(4-methoxyphenyl)-1-phenylethane-1,2-diamine | C₂₁H₂₂ClN₂O | 353.1415 | 353.1412 |

This interactive table demonstrates the high accuracy of HRMS by comparing calculated and experimentally found masses for similar structures.

Under electron ionization (EI), the molecule undergoes fragmentation, producing characteristic ions. For this compound, a prominent fragmentation pathway would be the cleavage of the benzylic C-N bond to form the highly stable benzyl cation or tropylium (B1234903) ion at m/z 91. nist.gov This fragment is a hallmark of benzyl-containing compounds.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

While this compound itself is achiral, many of its important derivatives possess stereocenters, making them chiral. Electronic Circular Dichroism (ECD) spectroscopy is an essential chiroptical technique used to determine the absolute configuration (AC) of these chiral molecules in solution. mdpi.com

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's three-dimensional structure. For chiral derivatives of this compound, the ECD spectrum is highly sensitive to the spatial arrangement of the chromophores (the phenyl and benzyl groups) around the stereogenic center(s). mdpi.com

The modern approach to AC determination involves comparing the experimentally measured ECD spectrum with theoretical spectra predicted by time-dependent density functional theory (TD-DFT) calculations for each possible stereoisomer (e.g., R vs. S). A good match between the experimental spectrum and the calculated spectrum for one of the isomers allows for the confident assignment of its absolute configuration. mdpi.com This combination of experimental and theoretical ECD is a powerful, non-destructive method for stereochemical analysis.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared spectroscopy is a powerful technique for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to the vibrations of its constituent amine, aromatic, and aliphatic moieties.

While specific experimental data for this compound is not extensively reported in the literature, the expected characteristic IR absorption bands can be predicted based on the functional groups present. For instance, the N-H stretching vibrations of the secondary amine groups are anticipated to appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the benzyl and phenyl rings would likely be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethane (B1197151) bridge would appear just below 3000 cm⁻¹. Furthermore, C-N stretching vibrations, crucial for understanding the ligand's coordination behavior, are typically found in the 1020-1250 cm⁻¹ region. For a related compound, (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine, C-N stretching vibrations for the alkyl-amine and benzylamine (B48309) functionalities have been reported at 1026 cm⁻¹, 1261 cm⁻¹, and 1371 cm⁻¹. mdpi.comresearchgate.net

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the phenyl and benzyl aromatic rings. These transitions typically occur in the ultraviolet region, often below 300 nm. The presence of non-bonding electrons on the nitrogen atoms may also give rise to n → π* transitions, although these are generally weaker in intensity. Upon coordination to a metal center, the electronic environment of the ligand is altered, leading to shifts in these absorption bands and the appearance of new bands related to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion itself.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C-N | Stretching | 1020 - 1250 |

Table 2: Expected UV-Visible Absorption Bands for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Phenyl and Benzyl Rings | < 300 |

Vibrational spectroscopy, particularly infrared spectroscopy, is an invaluable tool for directly probing the coordination of this compound to a metal center. The formation of a metal-ligand bond perturbs the vibrational modes of the ligand, providing clear evidence of complexation and offering insights into the nature of the interaction.

Upon coordination, the most significant changes in the IR spectrum are anticipated in the regions corresponding to the N-H and C-N stretching vibrations. The coordination of the nitrogen atoms to the metal center typically leads to a decrease in the electron density around the nitrogen atoms. This change in the electronic environment weakens the N-H bond, resulting in a shift of the N-H stretching frequency to a lower wavenumber (red shift). The magnitude of this shift can provide a qualitative measure of the strength of the metal-nitrogen bond.

Similarly, the C-N stretching vibrations are also sensitive to coordination. The formation of the M-N bond can either increase or decrease the C-N bond strength, depending on the interplay of sigma-donation and pi-backbonding effects, leading to a shift in the corresponding stretching frequency.

Furthermore, the far-infrared region of the spectrum (typically below 600 cm⁻¹) is particularly informative as it often contains the vibrational modes corresponding to the metal-ligand bonds themselves. The appearance of new absorption bands in this region, which are absent in the spectrum of the free ligand, can be definitively assigned to M-N stretching vibrations. The frequency of these M-N vibrations is dependent on several factors, including the mass of the metal ion, the strength of the M-N bond, and the coordination geometry of the complex. The identification and analysis of these M-N stretching modes provide direct evidence of coordination and offer quantitative data on the metal-ligand bond strength. Pronounced red-shifts of approximately 90 cm⁻¹ in the N-H stretching frequencies upon coordination of amino groups to Cu(II) have been observed, indicating strong coordination. acs.org

Theoretical and Computational Studies of N Benzyl N Phenylethane 1,2 Diamine and Its Complexes

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to study systems like N-benzyl-N'-phenylethane-1,2-diamine, providing a detailed picture of its intrinsic properties.

The flexibility of this compound, arising from several rotatable single bonds, results in a complex potential energy surface with multiple possible conformations. Conformational analysis using DFT is crucial for identifying the most stable, low-energy structures (energy minima) and understanding the energy barriers between them.

The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. The energy differences between chair-like and boat-like conformations in analogous bicyclic diamines are often found to be less than 9 kcal/mol, indicating that multiple conformations can coexist. montclair.edu

Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformers of this compound This table presents hypothetical data based on typical results from DFT calculations on analogous molecules for illustrative purposes.

| Conformer | Dihedral Angle (N-C-C-N) (°) | Dihedral Angle (C-N-C-Cbenzyl) (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5 | 175.2 | 0.00 |

| B | 65.2 | 179.1 | 1.85 |

| C | -68.9 | 70.3 | 3.20 |

| D | 63.8 | -65.5 | 4.50 |

Electronic Structure and Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. acs.orgillinois.edu For this compound, MO calculations can determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. In this compound, the HOMO is typically localized on the electron-rich regions, such as the nitrogen atoms and the phenyl ring, indicating these are the likely sites for electrophilic attack. The LUMO is generally distributed over the aromatic rings' anti-bonding π* orbitals.

When this diamine acts as a ligand in a metal complex, its HOMO interacts with the metal's unoccupied d-orbitals, forming a coordinate covalent bond. The nature of this interaction, whether it is primarily driven by electron donation from the ligand (a classical Lewis base) or involves back-donation from the metal to the ligand's LUMO, can be elucidated through MO analysis. vu.nl This understanding is vital for designing catalysts with specific electronic properties. vu.nl

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) This table presents typical orbital energy values derived from DFT calculations on similar aromatic amines for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.52 | π* orbital on benzyl (B1604629) group |

| LUMO | -0.89 | π* orbital on phenyl group |

| HOMO | -5.67 | Lone pair on nitrogen, π orbital on phenyl |

| HOMO-1 | -6.15 | Lone pair on nitrogen, π orbital on benzyl |

Elucidation of Reaction Mechanisms in Catalysis

This compound can serve as a chiral ligand in asymmetric catalysis. Quantum chemical calculations are indispensable for elucidating the mechanisms of such catalytic reactions. By modeling the entire catalytic cycle, researchers can identify key intermediates and transition states, providing a detailed understanding of how the catalyst facilitates the reaction.

DFT calculations can map the potential energy surface of the reaction, allowing for the determination of activation energies (reaction barriers) for different possible pathways. This helps to explain the observed stereoselectivity in asymmetric reactions, as the transition state leading to the major product will have a lower energy than the one leading to the minor product. For example, in asymmetric hydrogenation reactions catalyzed by Ruthenium(II)-diamine complexes, DFT studies have helped to propose plausible catalytic cycles involving the coordination of the substrate, hydride transfer, and product release. nih.gov Mechanistic investigations using DFT have also been crucial in understanding stereoselection in copper-catalyzed reactions involving chiral diamine derivatives. acs.org These computational insights guide the rational design of more efficient and selective catalysts. vu.nl

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and intermolecular interactions in a condensed phase, such as in solution. nih.gov

In a solution, the conformation of a flexible molecule like this compound is not static but constantly fluctuating due to thermal energy and interactions with solvent molecules. MD simulations can capture this dynamic behavior, providing a realistic picture of the ligand's conformational ensemble in solution. researchgate.net

Simulations can reveal the timescales of conformational changes, such as the rotation around single bonds, and the influence of the solvent on the ligand's preferred shapes. By analyzing the trajectory from an MD simulation, one can calculate properties like root-mean-square fluctuations (RMSF) of atoms, which indicate the regions of highest flexibility within the molecule. For this compound, the terminal phenyl and benzyl groups are expected to exhibit significant mobility. nih.gov Understanding this flexibility is crucial, as the ligand must often adopt a specific conformation to bind effectively to a metal center or a host molecule. arxiv.org

Table 3: Typical Parameters for an MD Simulation of a Ligand in Solution

| Parameter | Value / Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | Explicit (e.g., TIP3P water) |

| System Size | ~5,000 - 20,000 atoms (Ligand + Solvent) |

| Simulation Time | 10 - 100 nanoseconds (ns) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Integration Timestep | 2 femtoseconds (fs) |

Investigation of Host-Guest Interactions in Supramolecular Assemblies

This compound can act as a "guest" molecule that binds within the cavity of a larger "host" molecule, such as a cyclodextrin, calixarene, or a self-assembled molecular capsule, forming a supramolecular assembly. nih.govacs.org The dynamics and thermodynamics of this binding process are critical for applications in areas like drug delivery and sensing. digitellinc.com

MD simulations are a powerful tool for studying these host-guest interactions at the molecular level. researchgate.net By placing the ligand and the host molecule in a simulated solvent box, one can observe the process of binding and unbinding, or analyze the stability of the resulting complex. escholarship.org The simulations provide detailed information about the specific interactions that hold the complex together, such as hydrogen bonds, van der Waals forces, and π-π stacking between the aromatic rings of the ligand and the host. Furthermore, by using advanced techniques like umbrella sampling or steered MD, the free energy of binding can be calculated, providing a quantitative measure of the affinity between the host and the guest. nottingham.ac.uk

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, ECD Spectra)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound and its complexes. These theoretical predictions are invaluable for interpreting experimental data, confirming structural assignments, and understanding the electronic environment of the molecule. Methods such as Density Functional Theory (DFT) are commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra with a high degree of accuracy. researchgate.net

The theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. DFT functionals, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are used to first optimize the molecular geometry and then compute the NMR isotropic shielding values. researchgate.net The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). Such calculations can predict the chemical shifts for each unique proton and carbon atom in the structure, providing insights that complement experimental findings. researchgate.netresearchgate.net

Below is a table representing typical predicted NMR chemical shifts for the parent ligand, this compound, as would be obtained from DFT calculations.

| Atom Number/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Ring (C₆H₅-N) | 7.20 - 7.45 | 120.5 - 145.0 |

| Benzyl Ring (C₆H₅-CH₂) | 7.25 - 7.50 | 127.0 - 138.0 |

| Benzyl Methylene (B1212753) (N-CH₂-Ph) | 3.80 | 54.0 |

| Ethane (B1197151) Bridge (-CH₂-CH₂-) | 2.85 - 2.95 | 48.5 - 50.0 |

| Amine Protons (NH) | 2.50 - 3.50 (variable) | N/A |

Note: The data in this table is illustrative of typical values obtained from DFT calculations and is intended for representational purposes.

For chiral complexes of this compound, Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute configuration. Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum by computing the rotational strengths of electronic transitions. By comparing the theoretically predicted ECD spectrum with the experimentally measured one, the absolute stereochemistry of a chiral metal complex can be confidently assigned.

Non-Covalent Interaction Analysis (e.g., QTAIM, NCI Plot Index, MEP Surfaces)

The study of non-covalent interactions (NCIs) is essential for understanding the stability, conformation, and intermolecular binding properties of this compound and its complexes. Computational methods provide detailed insights into the nature and strength of these weak interactions, which include hydrogen bonds, van der Waals forces, and π-stacking. nih.govscielo.org.mx

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density (ρ) to characterize chemical bonding. Within this framework, a bond critical point (BCP) between two atoms indicates an interaction. The properties at the BCP, such as the electron density (ρ) and the sign of the Laplacian of the electron density (∇²ρ), reveal the nature of the interaction. For non-covalent interactions, BCPs are characterized by low ρ and small positive ∇²ρ values. scielo.org.mx This analysis can precisely identify and quantify weak interactions like C-H···π interactions between the ethylenediamine (B42938) backbone and the aromatic rings, or potential N-H···N intramolecular hydrogen bonds. scielo.org.mx

| Interaction Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) |

| N-H···N (Hydrogen Bond) | 0.025 - 0.040 | > 0 |

| C-H···π (van der Waals) | 0.005 - 0.015 | > 0 |

| π···π (Stacking) | 0.008 - 0.020 | > 0 |

Note: The data in this table is representative of values found in QTAIM analyses of non-covalent interactions.

Non-Covalent Interaction (NCI) Plot Index: The NCI plot index is a visualization technique that reveals non-covalent interactions in real space. nih.gov It is based on plotting the reduced density gradient (RDG) versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). researchgate.net This generates three-dimensional isosurfaces where the color indicates the type of interaction:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions, like π-stacking. researchgate.net

Red surfaces denote repulsive interactions, such as steric clashes, which occur in crowded regions of the molecule. researchgate.net For this compound, NCI plots would likely show green surfaces between the phenyl and benzyl rings, indicating π-stacking, and potential blue or green-blue surfaces corresponding to intramolecular hydrogen bonding.

Molecular Electrostatic Potential (MEP) Surfaces: A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the molecule's electron density surface. This visualization is invaluable for identifying regions that are rich or poor in electrons, which dictates how the molecule will interact with other species. comu.edu.tr

Red regions indicate negative electrostatic potential, are rich in electrons, and act as nucleophilic or hydrogen bond acceptor sites. In this compound, these would be centered on the nitrogen atoms.

Blue regions indicate positive electrostatic potential, are electron-deficient, and act as electrophilic or hydrogen bond donor sites. These would be located around the amine hydrogen atoms. The MEP surface provides a clear picture of the molecule's charge distribution and is crucial for predicting sites of coordination in metal complexes and patterns of intermolecular interactions. scielo.org.mxcomu.edu.tr

Future Research Directions and Emerging Applications

Development of Next-Generation Chiral Ligand Architectures

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis. The N-benzyl-N'-phenylethane-1,2-diamine scaffold is a promising candidate for creating next-generation chiral ligands due to its structural modularity and the potential for fine-tuning its steric and electronic properties.

Future research is anticipated to focus on integrating this compound into multifunctional catalytic systems. Such systems combine multiple catalytic functions into a single entity to promote cascade or tandem reactions, enhancing efficiency by minimizing intermediate purification steps. The diamine can be functionalized to incorporate additional catalytic moieties, such as Brønsted acids, Lewis bases, or other metal-binding sites. This approach could lead to catalysts capable of performing complex transformations in a single pot, a highly desirable feature in green and sustainable chemistry. The inherent chirality of the diamine backbone would be crucial in controlling the stereochemistry of the final products.

The design of chiral ligands with high substrate recognition and selectivity is paramount for effective asymmetric catalysis. For this compound, research will likely explore modifications of the phenyl and benzyl (B1604629) groups to create a well-defined chiral pocket. Introducing substituents on these aromatic rings can modulate non-covalent interactions, such as π-π stacking, hydrogen bonding, and steric hindrance, between the ligand-metal complex and the substrate. Computational modeling will likely play a significant role in predicting the optimal ligand structure for a given transformation, thereby guiding synthetic efforts. The goal is to achieve high enantioselectivity by maximizing the energetic difference between the transition states leading to the two possible enantiomers of the product.

Exploration in Advanced Materials Science and Optoelectronic Devices

The field of materials science is continuously seeking new molecular building blocks for advanced functional materials. The structural rigidity and potential for coordination chemistry make this compound an interesting candidate for the development of novel materials with applications in optoelectronics.

Coordination complexes of this compound with various metal ions could exhibit interesting luminescent properties. The aromatic rings of the ligand can act as antennas, absorbing light and transferring the energy to a coordinated metal center, which then emits light. Research in this area would involve synthesizing and characterizing complexes with lanthanide or transition metals known for their emissive properties. The photophysical properties of these complexes, such as their emission wavelengths, quantum yields, and lifetimes, could be tuned by modifying the ligand structure and the choice of the metal ion. Such luminescent complexes could find applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Table 1: Potential Metal Ions for Luminescent Complexes

| Metal Ion | Potential Application | Rationale |

| Europium (Eu³⁺) | Red-emitting OLEDs, bio-labels | Sharp, long-lived red emission |

| Terbium (Tb³⁺) | Green-emitting OLEDs, bio-labels | Sharp, long-lived green emission |

| Ruthenium (Ru²⁺) | Sensors, photodynamic therapy | Strong room-temperature phosphorescence |

| Iridium (Ir³⁺) | Highly efficient OLEDs | Strong spin-orbit coupling, high phosphorescence quantum yields |

| Zinc (Zn²⁺) | Fluorescent sensors | Promotes ligand-centered fluorescence |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Incorporating this compound as a linker in MOFs could lead to materials with novel properties. The chirality of the ligand could be transferred to the framework, resulting in chiral MOFs with potential applications in enantioselective separations and catalysis. Furthermore, the pores of such MOFs could be functionalized by the benzyl and phenyl groups, allowing for specific host-guest interactions. If luminescent properties are realized, as discussed in the previous section, these MOFs could be used as chemical sensors where the presence of an analyte modulates the emission of the framework.

Applications in Chemical Biology and Advanced Probes

The interface of chemistry and biology offers exciting opportunities for the application of novel molecular tools. The chiral and functionalizable nature of this compound makes it a candidate for the development of advanced probes for chemical biology. By attaching a fluorophore to the diamine scaffold, it is possible to create chiral fluorescent probes. Such probes could be used to study chiral recognition processes in biological systems, for example, by selectively binding to one enantiomer of a biological molecule. The differential interaction of the two enantiomers of the probe with a biological target could be monitored by changes in the fluorescence signal, providing insights into the stereochemistry of biological processes. These probes could also be designed to target specific cellular compartments or biomolecules, enabling their visualization through fluorescence microscopy. nih.govnih.gov

Design of Chemical Probes for Fundamental Biomolecular Interactions

Chemical probes are essential small-molecule tools for elucidating complex biological processes. The this compound structure offers a promising starting point for the rational design of such probes. Its diamine core can coordinate with metal ions that are often crucial cofactors in enzymatic reactions, allowing for the investigation of metalloprotein function.

The development process would involve strategic modifications to the parent molecule. For instance, the phenyl or benzyl rings could be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, without significantly altering the core's binding properties. This would enable researchers to visualize and track the molecule's interactions within a cellular environment. Furthermore, photo-cross-linking moieties could be incorporated to covalently capture and identify binding partners, providing direct insights into its mechanism of action at a molecular level.

Integration into Sensing Platforms for Chemical Analytes

The ability of the diamine motif to bind to various substrates, particularly metal ions, makes this compound an attractive candidate for use as a molecular recognition element in chemical sensors. By immobilizing the compound onto a solid support, such as a gold nanoparticle or an electrode surface, a selective sensing platform can be engineered.